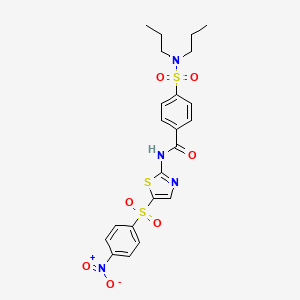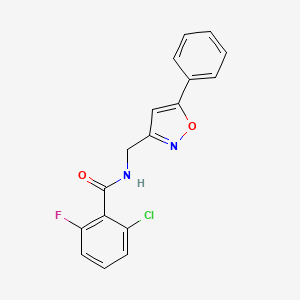
4-(tert-butyl)-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide, also known as BDP-9066, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for investigating different cellular processes.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
The compound’s unique structure, combining a tert-butyl group, phenoxypyrimidine moiety, and benzamide, makes it an interesting ligand for metal coordination complexes. Researchers have synthesized and characterized indium (III) complexes containing this compound. These complexes exhibit redox-active behavior and can serve as ligand-to-ligand charge-transfer (LL´CT) chromophores. Their tunable absorption profiles and molecular polarity make them promising candidates for applications in dye-sensitized solar cells and nonlinear optics .
Antioxidant Properties
4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide may possess antioxidant properties due to its tert-butyl and phenoxypyrimidine moieties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further studies are needed to explore its potential as an antioxidant agent .
Bioactive Compound from Natural Sources
In some cases, this compound can be isolated from natural sources. For instance, it has been successfully extracted from the plant Plumbago zeylanica. Researchers have investigated its antifungal, antioxidant, and potential cancer-fighting properties. The compound’s bioactivity warrants further exploration for therapeutic applications .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-20(16(2)25-22(24-15)28-19-9-7-6-8-10-19)26-21(27)17-11-13-18(14-12-17)23(3,4)5/h6-14H,1-5H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWMCCXRHXRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

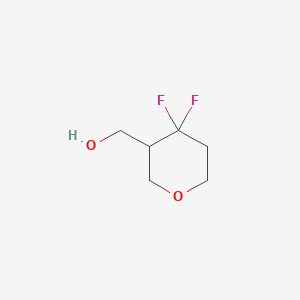
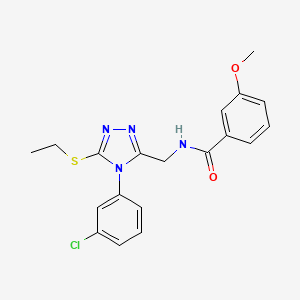

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2907909.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2907910.png)
![N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2907911.png)
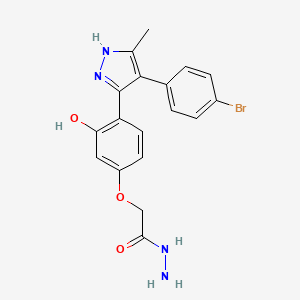
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2907913.png)
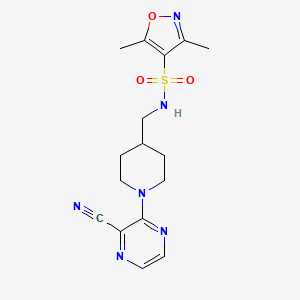
![5-(4-isopropylphenyl)-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2907916.png)

